molecular formula C7H11NO B12661404 2,5-Diethyloxazole CAS No. 40953-14-8

2,5-Diethyloxazole

Katalognummer: B12661404
CAS-Nummer: 40953-14-8
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: IQWHXRKZJXFLTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diethyloxazole is a heterocyclic organic compound with the molecular formula C7H11NO. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethylamine with ethyl oxalate, followed by cyclization to form the oxazole ring. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diethyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Diethyloxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Diethyloxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, certain derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

2,5-Diethyloxazole can be compared with other similar compounds, such as:

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions.

    Thiazole: A related compound with a sulfur atom instead of oxygen.

    Oxadiazole: A compound with two nitrogen atoms in the ring

These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

40953-14-8

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

2,5-diethyl-1,3-oxazole

InChI

InChI=1S/C7H11NO/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3

InChI-Schlüssel

IQWHXRKZJXFLTB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C(O1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.